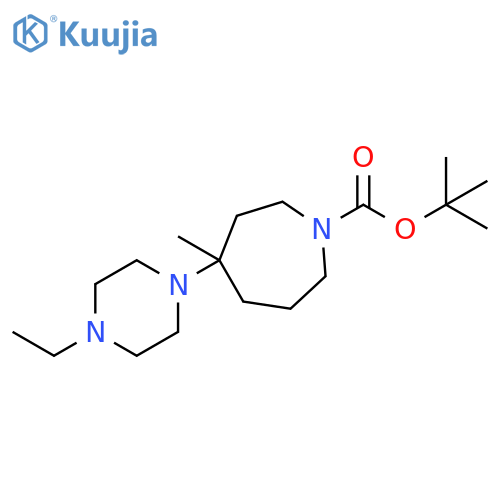Cas no 2137687-84-2 (1H-Azepine-1-carboxylic acid, 4-(4-ethyl-1-piperazinyl)hexahydro-4-methyl-, 1,1-dimethylethyl ester)

2137687-84-2 structure
商品名:1H-Azepine-1-carboxylic acid, 4-(4-ethyl-1-piperazinyl)hexahydro-4-methyl-, 1,1-dimethylethyl ester
CAS番号:2137687-84-2
MF:C18H35N3O2
メガワット:325.489404916763
CID:5298195
1H-Azepine-1-carboxylic acid, 4-(4-ethyl-1-piperazinyl)hexahydro-4-methyl-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
-
- 1H-Azepine-1-carboxylic acid, 4-(4-ethyl-1-piperazinyl)hexahydro-4-methyl-, 1,1-dimethylethyl ester
-
- インチ: 1S/C18H35N3O2/c1-6-19-12-14-21(15-13-19)18(5)8-7-10-20(11-9-18)16(22)23-17(2,3)4/h6-15H2,1-5H3
- InChIKey: LWNFYWGCKBSUTH-UHFFFAOYSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CCCC(N2CCN(CC)CC2)(C)CC1
1H-Azepine-1-carboxylic acid, 4-(4-ethyl-1-piperazinyl)hexahydro-4-methyl-, 1,1-dimethylethyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-784473-0.1g |
tert-butyl 4-(4-ethylpiperazin-1-yl)-4-methylazepane-1-carboxylate |
2137687-84-2 | 95% | 0.1g |
$904.0 | 2024-05-22 | |
| Enamine | EN300-784473-0.5g |
tert-butyl 4-(4-ethylpiperazin-1-yl)-4-methylazepane-1-carboxylate |
2137687-84-2 | 95% | 0.5g |
$987.0 | 2024-05-22 | |
| Enamine | EN300-784473-1.0g |
tert-butyl 4-(4-ethylpiperazin-1-yl)-4-methylazepane-1-carboxylate |
2137687-84-2 | 95% | 1.0g |
$1029.0 | 2024-05-22 | |
| Enamine | EN300-784473-2.5g |
tert-butyl 4-(4-ethylpiperazin-1-yl)-4-methylazepane-1-carboxylate |
2137687-84-2 | 95% | 2.5g |
$2014.0 | 2024-05-22 | |
| Enamine | EN300-784473-5.0g |
tert-butyl 4-(4-ethylpiperazin-1-yl)-4-methylazepane-1-carboxylate |
2137687-84-2 | 95% | 5.0g |
$2981.0 | 2024-05-22 | |
| Enamine | EN300-784473-10.0g |
tert-butyl 4-(4-ethylpiperazin-1-yl)-4-methylazepane-1-carboxylate |
2137687-84-2 | 95% | 10.0g |
$4421.0 | 2024-05-22 | |
| Enamine | EN300-784473-0.05g |
tert-butyl 4-(4-ethylpiperazin-1-yl)-4-methylazepane-1-carboxylate |
2137687-84-2 | 95% | 0.05g |
$864.0 | 2024-05-22 | |
| Enamine | EN300-784473-0.25g |
tert-butyl 4-(4-ethylpiperazin-1-yl)-4-methylazepane-1-carboxylate |
2137687-84-2 | 95% | 0.25g |
$946.0 | 2024-05-22 |
1H-Azepine-1-carboxylic acid, 4-(4-ethyl-1-piperazinyl)hexahydro-4-methyl-, 1,1-dimethylethyl ester 関連文献
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
2137687-84-2 (1H-Azepine-1-carboxylic acid, 4-(4-ethyl-1-piperazinyl)hexahydro-4-methyl-, 1,1-dimethylethyl ester) 関連製品
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 557-08-4(10-Undecenoic acid zinc salt)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 156121-15-2(2-(Methoxymethyl)morpholine)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
